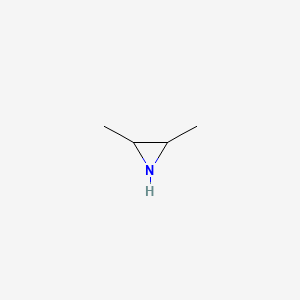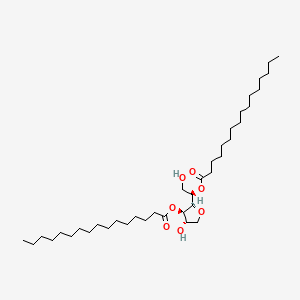
Sorbitan dipalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sorbitan dipalmitate is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol and palmitic acid. It is commonly used in cosmetics and personal care products due to its excellent emulsifying, dispersing, and stabilizing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sorbitan dipalmitate is synthesized through the esterification of sorbitol with palmitic acid. The reaction typically involves heating sorbitol and palmitic acid in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The reaction conditions include a temperature range of 130-170°C and the use of microwave irradiation to accelerate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous esterification process. The reaction mixture is heated under vacuum to remove water and drive the reaction to completion. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sorbitan dipalmitate primarily undergoes esterification and dehydration reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Sorbitol and palmitic acid in the presence of sulfuric acid as a catalyst.
Dehydration: Acidic resin catalysts or mineral acids like sulfuric acid.
Oxidation/Reduction: Specific oxidizing or reducing agents under controlled conditions
Major Products Formed:
Esterification: this compound.
Dehydration: Intermediate products like sorbitan and isosorbide
Wissenschaftliche Forschungsanwendungen
Sorbitan dipalmitate has a wide range of applications in various fields:
Chemistry: Used as a surfactant and emulsifier in chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Widely used in cosmetics, personal care products, and food industries as an emulsifier and stabilizer .
Wirkmechanismus
Sorbitan dipalmitate exerts its effects by reducing the surface tension between different phases, thereby stabilizing emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing them to mix and form stable emulsions. The compound’s amphiphilic nature enables it to adsorb at interfaces, reducing interfacial tension and promoting dispersion .
Vergleich Mit ähnlichen Verbindungen
- Sorbitan monostearate
- Sorbitan monooleate
- Sorbitan tristearate
- Polysorbates (e.g., Polysorbate 20, Polysorbate 80)
Comparison: Sorbitan dipalmitate is unique due to its specific fatty acid composition (palmitic acid), which imparts distinct emulsifying and stabilizing properties. Compared to other sorbitan esters, this compound has a higher melting point and better stability in formulations. Polysorbates, on the other hand, are ethoxylated sorbitan esters with different hydrophilic-lipophilic balance (HLB) values, making them suitable for different applications .
Eigenschaften
CAS-Nummer |
71617-69-1 |
|---|---|
Molekularformel |
C38H72O7 |
Molekulargewicht |
641.0 g/mol |
IUPAC-Name |
[(2R,3R,4S)-2-[(1R)-1-hexadecanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] hexadecanoate |
InChI |
InChI=1S/C38H72O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(41)44-34(31-39)38-37(33(40)32-43-38)45-36(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-40H,3-32H2,1-2H3/t33-,34+,37+,38+/m0/s1 |
InChI-Schlüssel |
DNTMJTROKXRBDM-UUWWDYFTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


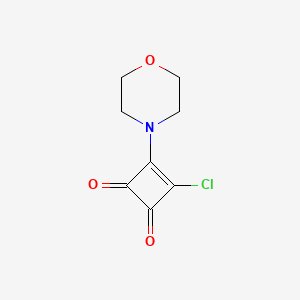
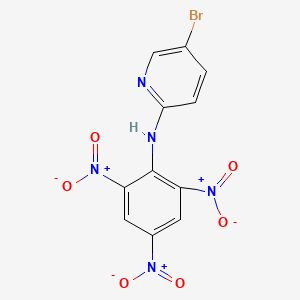
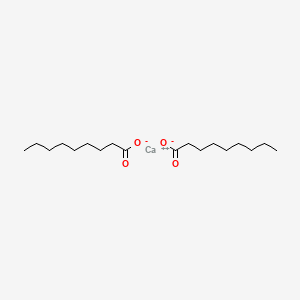
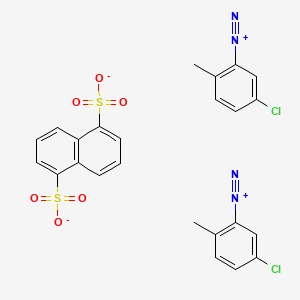
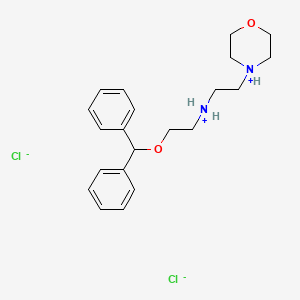
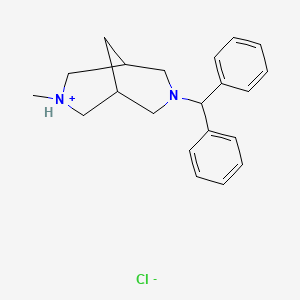
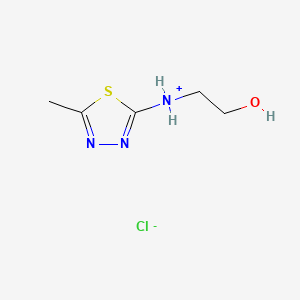
![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
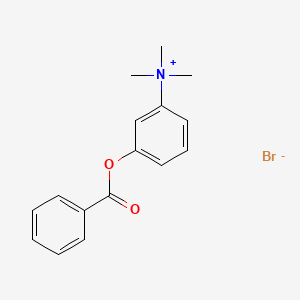
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
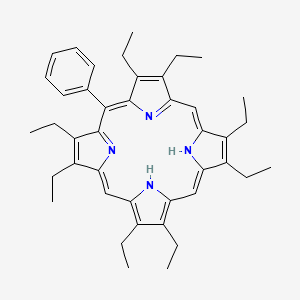

![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
